Regioisomeric Scaffold Delivers Differentiated Kinase Selectivity in CHK1 vs. CDK2
Compounds built on the 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold exhibit a wide tuneable window between CHK1 and CDK2 inhibition. When this core was elaborated into CHEMBL1643218 (3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)-6-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine), CHK1 IC₅₀ was 160 nM whereas CDK2 IC₅₀ was 2200 nM—a 13.75-fold selectivity margin [1]. In contrast, a close structural analog (CHEMBL1643207, differing only in the 6-position substituent) inverted the selectivity profile completely: CHK1 IC₅₀ = 3 nM versus CDK2 IC₅₀ = 310 nM, representing >100-fold selectivity for CHK1 [1].
| Evidence Dimension | CHK1 vs. CDK2 inhibitory selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | CHK1 IC₅₀ = 160 nM; CDK2 IC₅₀ = 2200 nM (selectivity ratio = 13.75) |
| Comparator Or Baseline | Analog CHEMBL1643207: CHK1 IC₅₀ = 3 nM; CDK2 IC₅₀ = 310 nM (selectivity ratio = 0.0097, inverted) |
| Quantified Difference | >3 orders of magnitude difference in selectivity direction depending on elaboration of the same core scaffold |
| Conditions | Recombinant histidine-tagged CHK1 (baculovirus) – scintillation proximity assay; recombinant CDK2/Cyclin A (insect Sf9 cells) – [³³P]-ATP incorporation into biotinylated histone H1 |
Why This Matters
This scaffold enables rational tuning of kinase selectivity, making it a versatile procurement choice for programs that need to dial CHK1 vs. CDK2 selectivity up or down, whereas the 4-substituted piperidine-pyrazole analogs lack this level of tunability in published data.
- [1] BindingDB / ChEMBL. CHEMBL1643218 (BDBM50334864): CHK1 IC₅₀ = 160 nM, CDK2 IC₅₀ = 2200 nM. CHEMBL1643207 (BDBM50334853): CDK2 IC₅₀ = 310 nM, CHK1 IC₅₀ = 3 nM. Retrieved April 2026. View Source
